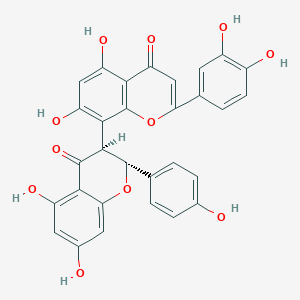

Morelloflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Morelloflavone is a naturally occurring biflavonoid compound found in various plant species, particularly in the Garcinia genus. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications. As a member of the flavonoid family, this compound exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Morelloflavone can be achieved through several synthetic routes. One common method involves the use of flavone precursors, which undergo oxidative coupling reactions to form the biflavonoid structure. The reaction conditions typically include the use of oxidizing agents such as potassium ferricyanide or ceric ammonium nitrate in the presence of a suitable solvent like methanol or ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as Garcinia plants. The extraction process typically includes solvent extraction using solvents like methanol, ethanol, or acetone, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound. Advanced techniques like supercritical fluid extraction may also be employed to enhance the yield and purity of this compound.

化学反応の分析

Types of Reactions

Morelloflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Substitution: Substitution reactions involve the replacement of functional groups on the flavonoid structure. Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; solvents like methanol or ethanol; room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; solvents like tetrahydrofuran or ethanol; room temperature or slightly elevated temperatures.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); solvents like dichloromethane or acetonitrile; room temperature or slightly elevated temperatures.

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Dihydro derivatives

Substitution: Halogenated or nucleophile-substituted derivatives

科学的研究の応用

Anti-Cancer Properties

Mechanism of Action

Morelloflavone has been studied for its potential as an anti-cancer agent. Research indicates that it inhibits tumor angiogenesis, a crucial process in cancer progression. In vitro studies have demonstrated that this compound significantly reduces vascular endothelial growth factor (VEGF)-induced proliferation, migration, and invasion of endothelial cells, which are essential for tumor growth .

Case Study: Prostate Cancer

In a xenograft mouse model, this compound inhibited tumor growth and angiogenesis in prostate cancer cells (PC-3), suggesting its effectiveness against this type of cancer . The compound was shown to target the RhoA and Rac1 GTPases and inhibit the Raf/MEK/ERK signaling pathways, which are critical in tumorigenesis .

Case Study: Breast Cancer

Another study highlighted this compound's anticancer activity against MCF-7 breast cancer cells. The compound exhibited a significant cytotoxic effect with a half-maximal inhibition concentration significantly lower than that of doxorubicin, a standard chemotherapy drug . It also blocked key proteins involved in cancer cell growth, including Caspase-9 and HER-2, indicating its potential as a lead candidate for new anticancer therapies .

Anti-Inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. It regulates various inflammatory pathways and has been shown to reduce inflammation markers in experimental models. For instance, it has been effective in reducing atherosclerotic lesions in mice by decreasing the number of vascular smooth muscle cells (VSMCs) in the lesions . This suggests its potential application in treating cardiovascular diseases linked to chronic inflammation.

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential across various health conditions. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress-related damage. This activity is particularly relevant in preventing diseases associated with oxidative damage, including neurodegenerative disorders like Alzheimer's disease .

Other Pharmacological Activities

This compound exhibits a range of other pharmacological activities:

- Antimicrobial Effects: It has shown efficacy against various pathogens, indicating potential applications in infectious disease management .

- Anti-Plasmodial Activity: Studies have suggested that this compound may be effective against malaria-causing parasites .

- Aphrodisiac Properties: Traditional uses include applications for enhancing sexual health and function .

Summary Table of this compound Applications

作用機序

The mechanism of action of Morelloflavone involves multiple molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also enhances the activity of endogenous antioxidant enzymes like superoxide dismutase and catalase.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6. It also suppresses the activation of nuclear factor-kappa B, a key regulator of inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. It also inhibits cell proliferation by blocking cell cycle progression at the G1 phase.

類似化合物との比較

Morelloflavone can be compared with other similar biflavonoid compounds, such as:

Amentoflavone: Another biflavonoid with similar antioxidant and anti-inflammatory properties. this compound exhibits stronger anticancer activity.

Biflavonoid from Ginkgo biloba: These compounds also possess antioxidant and neuroprotective effects, but this compound has a broader spectrum of biological activities.

Sotetsuflavone: A biflavonoid with comparable anti-inflammatory properties, but this compound shows higher potency in inhibiting pro-inflammatory cytokines.

特性

分子式 |

C30H20O11 |

|---|---|

分子量 |

556.5 g/mol |

IUPAC名 |

8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m1/s1 |

InChIキー |

GFWPWSNIXRDQJC-PXJZQJOASA-N |

SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |

異性体SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |

同義語 |

fukugetin morelloflavone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。